molecular formula C8H17O5P B14142148 1-(Diethoxyphosphoryl)ethyl acetate CAS No. 4124-94-1

1-(Diethoxyphosphoryl)ethyl acetate

Cat. No.: B14142148
CAS No.: 4124-94-1
M. Wt: 224.19 g/mol
InChI Key: DPXYOLOTFDZJPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diethoxyphosphoryl)ethyl acetate is typically synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction conditions for this synthesis include heating the reactants to a temperature of around 170°C and maintaining a reaction pressure of 0.5 to 2.0 MPa . The reaction is carried out in a solvent such as toluene, and the product is purified using a thin-film evaporator .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1-(Diethoxyphosphoryl)ethyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(Diethoxyphosphoryl)ethyl acetate involves the formation of a phosphonate anion when it is added to a base such as sodium methoxide. This anion can then react with carbonyl compounds to form alkenes through the Horner-Wadsworth-Emmons reaction . The reaction proceeds with high regioselectivity, typically forming the E-alkene as the major product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Diethoxyphosphoryl)ethyl acetate is unique due to its high reactivity and selectivity in the Horner-Wadsworth-Emmons reaction. Its ability to form stable phosphonate anions makes it a valuable reagent in organic synthesis .

Properties

CAS No.

4124-94-1

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

IUPAC Name

1-diethoxyphosphorylethyl acetate

InChI

InChI=1S/C8H17O5P/c1-5-11-14(10,12-6-2)8(4)13-7(3)9/h8H,5-6H2,1-4H3

InChI Key

DPXYOLOTFDZJPX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)OC(=O)C)OCC

Origin of Product

United States

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